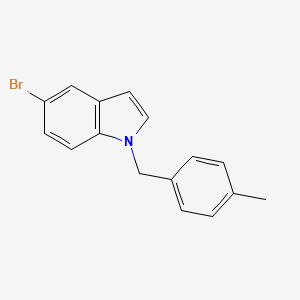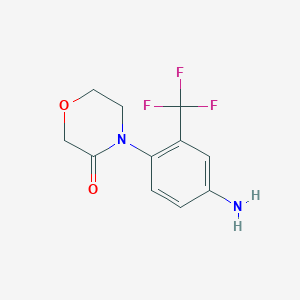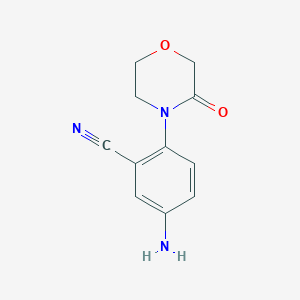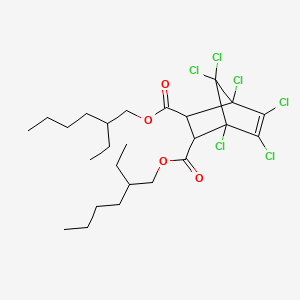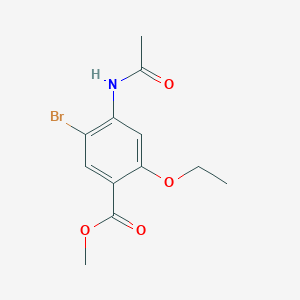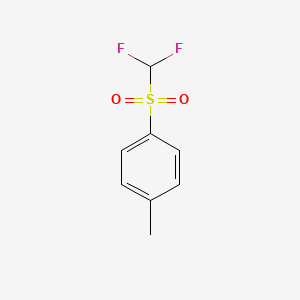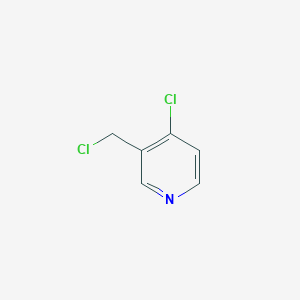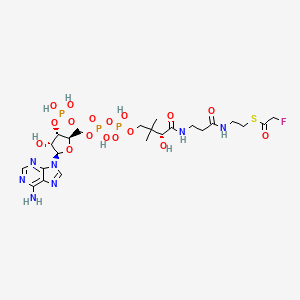
Fluoroacetyl-coa
Übersicht
Beschreibung
Fluoroacetyl-coa is a fluorinated analog of acetyl-coa, an important molecule in the metabolism of organisms. This compound is a synthetic molecule that has been used extensively in scientific research to study various biochemical and physiological processes. The molecule has a unique structure that allows it to interact with enzymes and other molecules in specific ways, making it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Inhibitor Studies
Substrate Analogue in Enzymatic Reactions : Fluoroacetyl CoA acts as a substrate analogue in various enzymatic reactions. It has been used to study the citrate synthase and malate synthase reactions, revealing insights into enzyme stereospecificity and inhibition mechanisms (Keck, Haas, & János, 1980).
Fluoroacetyl-CoA Hydrolase Activity : Research has identified this compound hydrolase activity in certain plants like Dichapetalum cymosum, indicating a natural resistance mechanism to fluoroacetate toxicity (Meyer, Grobbelaar, Vleggaar, & Louw, 1992).
Molecular Recognition in Substrate Selectivity : Studies on the this compound thioesterase FlK from Streptomyces cattleya have shown its high specificity for this compound, providing insights into the molecular basis of fluorine recognition and selectivity in enzymatic processes (Weeks, Keddie, Wadoux, O'Hagan, & Chang, 2014).
Inhibitory Effects on Citrate Synthase : this compound analogs have been studied for their inhibitory effects on citrate synthase, contributing to our understanding of enzyme-substrate interactions and enzyme inhibition mechanisms (Schwartz, Drueckhammer, Usher, & Remington, 1995).
Studies on Metabolic Pathways and Toxicity
Metabolism and Metabolic Effects in Mitochondria : The metabolism of fluoroacetylcarnitine, which involves the formation of this compound, has been explored. This research provides insights into how this compound influences mitochondrial metabolism and the associated metabolic effects (Bremer & Davis, 1973).
Role in Natural Organofluorine Biosynthesis : Research on Streptomyces cattleya, a bacterium capable of producing organofluorine compounds, has revealed the role of this compound in organofluorine biosynthesis. This includes studies on genes and enzymes involved in this biosynthetic pathway (Huang et al., 2006).
Biochemical and Toxicological Studies
Understanding Fluoroacetate Toxicity : this compound plays a central role in the toxic effects of fluoroacetate, particularly in its interference with the tricarboxylic acid cycle. Research has been conducted to better understand this toxicity and potential therapeutic interventions (Goncharov, Jenkins, & Radilov, 2006).
Fluoroacetate and Brain Metabolism : Studies have investigated the impact of fluoroacetate and this compound on brain metabolism, particularly in relation to cell respiration and the synthesis of fluorocitrate (Lahiri & Quastel, 1963).
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37FN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t12-,16-,17-,18+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORLDKQFQCTLP-GRFIIANRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37FN7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



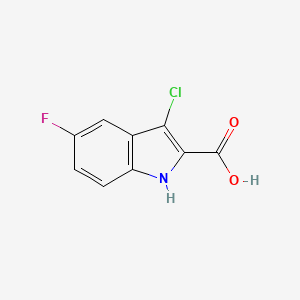


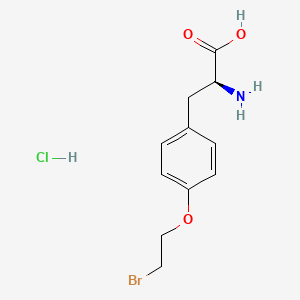
![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)

